
Fenthoxon (S-Methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenthoxon (S-Methyl-d3) is a deuterated analog of fenthion oxon, an organophosphorus compound. The deuterium substitution in the S-methyl group enhances its stability and allows for its use in various scientific applications, particularly in isotope dilution mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fenthoxon (S-Methyl-d3) typically involves the reaction of sodium sulfonate with D3-p-toluenesulfonyl methyl ester in an organic solvent at room temperature for 2-10 hours . This method is efficient, yielding a stable product with high reaction activity and minimal side reactions.
Industrial Production Methods
Industrial production of Fenthoxon (S-Methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
Fenthoxon (S-Methyl-d3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fenthoxon (S-Methyl-d3) is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Chemistry: Used as a reagent in isotope dilution mass spectrometry for quantitative analysis of pesticides.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Used in drug development and pharmacokinetic studies to track metabolic processes.
Industry: Applied in the development of stable isotopic standards for quality control and regulatory compliance.
Mecanismo De Acción
Fenthoxon (S-Methyl-d3) exerts its effects through its interaction with enzymes and other molecular targets. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and providing insights into enzyme function and regulation.
Comparación Con Compuestos Similares
Similar Compounds
Fenthion oxon: The non-deuterated analog of Fenthoxon (S-Methyl-d3).
Fenthion oxon sulfone (S-Methyl-d3): Another deuterated analog with a sulfone group.
Metribuzin (S-Methyl-d3): A deuterated analog used in similar applications.
Uniqueness
Fenthoxon (S-Methyl-d3) is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical applications. Its ability to undergo various chemical reactions under mild conditions makes it a versatile reagent in scientific research.
Propiedades
Fórmula molecular |
C10H15O4PS |
|---|---|
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
dimethyl [3-methyl-4-(trideuteriomethylsulfanyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3 |
Clave InChI |
ZNRZGJAHNMGWQN-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(OC)OC)C |
SMILES canónico |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)

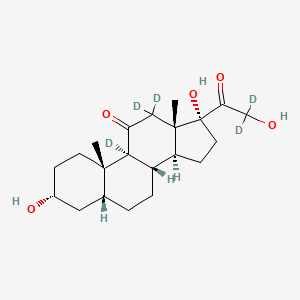
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)

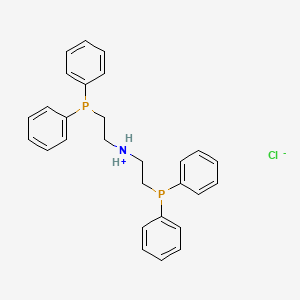

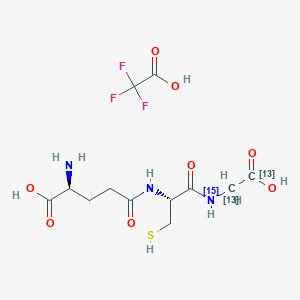

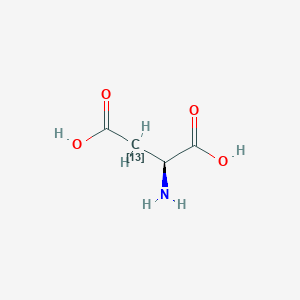
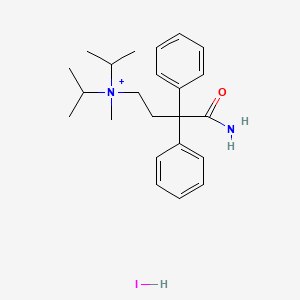
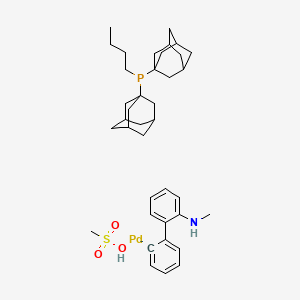
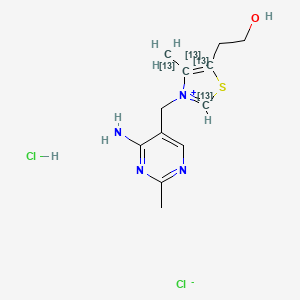
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
